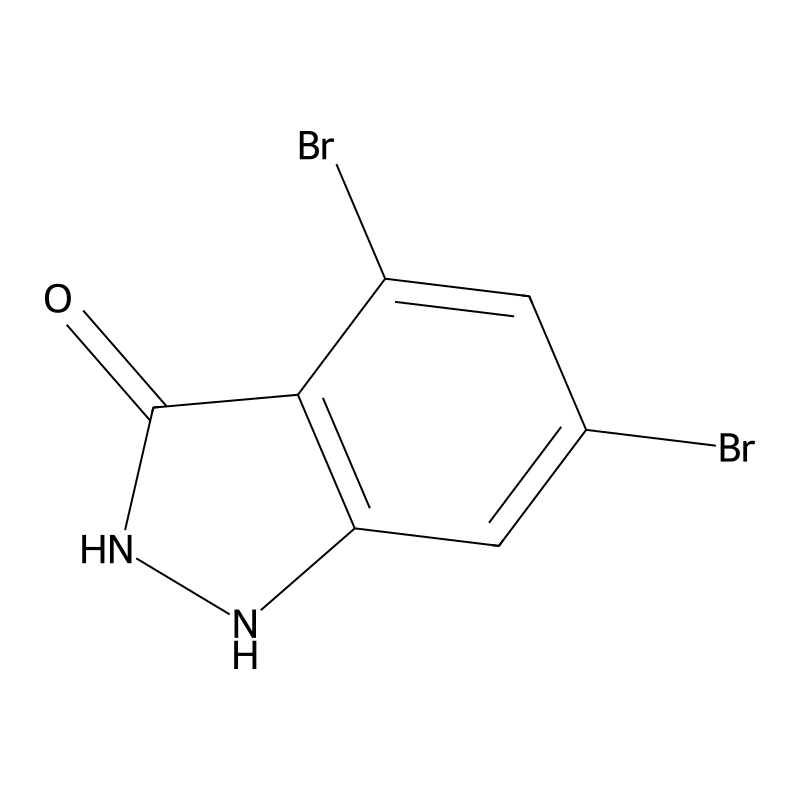

4,6-dibromo-1H-indazol-3-ol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

4,6-Dibromo-1H-indazol-3-ol is a heterocyclic compound that belongs to the indazole family, characterized by a bicyclic structure consisting of a fused benzene and pyrazole ring. The compound features two bromine atoms located at the 4 and 6 positions of the indazole ring, along with a hydroxyl group (-OH) at the 3 position. This unique substitution pattern enhances its chemical reactivity and biological activity, making it an important compound in medicinal chemistry and materials science.

- Substitution Reactions: The bromine atoms can be replaced by other nucleophiles through nucleophilic substitution reactions. This can lead to the formation of new functionalized derivatives.

- Reduction Reactions: The compound can be reduced to yield 4,6-dibromo-1H-indazole derivatives, which may exhibit different properties and activities.

- Oxidation Reactions: Oxidation may convert this compound into indazole-3,4-dione derivatives, altering its reactivity and potential applications.

These reactions are essential for synthesizing derivatives with tailored properties for specific applications.

Indazole derivatives, including 4,6-dibromo-1H-indazol-3-ol, exhibit a broad spectrum of biological activities. These include:

- Antimicrobial Activity: Many indazole compounds have shown effectiveness against various bacterial and fungal strains.

- Anticancer Properties: Some studies suggest that indazole derivatives can inhibit cancer cell proliferation and induce apoptosis in certain cancer types.

- Anti-inflammatory Effects: The compound may modulate inflammatory pathways, providing potential therapeutic benefits in inflammatory diseases.

The biological activity of 4,6-dibromo-1H-indazol-3-ol is significantly influenced by its bromination pattern and hydroxyl group, which can enhance its interaction with biological targets.

The synthesis of 4,6-dibromo-1H-indazol-3-ol typically involves bromination reactions starting from 1H-indazole. A common synthetic route includes:

- Bromination of 1H-Indazole: Using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The reaction is often performed in organic solvents like chloroform or dichloromethane.

- Formation of the Hydroxyl Group: Following bromination, the introduction of the hydroxyl group at the 3 position can be achieved through hydrolysis or other functionalization methods.

These steps ensure high yield and purity of the final product while allowing for further modifications to create derivatives with enhanced properties.

4,6-Dibromo-1H-indazol-3-ol has several applications across various fields:

- Pharmaceuticals: Its biological activities make it a candidate for drug development targeting infections and cancer.

- Materials Science: The compound's unique structure allows for its use in developing advanced materials with specific electronic or optical properties.

- Chemical Research: It serves as a building block for synthesizing more complex organic molecules in research settings.

Studies on the interactions of 4,6-dibromo-1H-indazol-3-ol with various biological targets are crucial for understanding its mechanism of action. Research indicates that:

- Protein Binding Studies: The compound may exhibit significant binding affinity to certain proteins involved in disease processes, which is essential for its potential therapeutic effects.

- Cellular Uptake Mechanisms: Investigating how this compound enters cells can provide insights into its bioavailability and efficacy as a drug candidate.

These interaction studies help elucidate the pharmacological profile of the compound and guide further development efforts.

Several compounds share structural similarities with 4,6-dibromo-1H-indazol-3-ol. Here are some notable examples:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 1H-Indazole | Parent compound without substitutions | Serves as a baseline for comparison |

| 3-Bromo-1H-indazole | Mono-brominated derivative | Exhibits different reactivity due to single bromine |

| 5-Bromo-1H-indazol-3-ol | Hydroxyl group at position 3 with one bromine | Different biological activity profile |

| 7-Bromo-1H-indazol | Bromination at position 7 | Potentially different pharmacokinetic properties |

Uniqueness

4,6-Dibromo-1H-indazol-3-ol is distinct due to its specific substitution pattern involving two bromine atoms and a hydroxyl group. This configuration not only enhances its chemical reactivity but also significantly influences its biological activity compared to mono-brominated or non-brominated analogs. The presence of both halogen atoms increases lipophilicity and may improve pharmacokinetic properties, making it a valuable candidate in drug discovery and development.